4-Pyridineethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

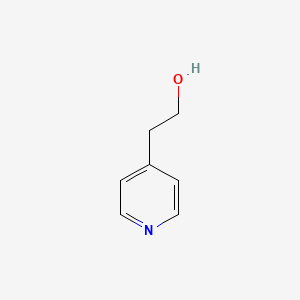

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyridin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPYQDGDWBKJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044953 | |

| Record name | 2-(Pyridin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Pyridineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5344-27-4 | |

| Record name | 4-Pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Pyridin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89RDQ5YD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 4-Pyridineethanol (CAS: 5344-27-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Versatile Intermediate

4-Pyridineethanol, identified by the CAS number 5344-27-4, is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyethyl group at the fourth position.[1][2][3] Its structural attributes make it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[4][5][6] In the realm of drug discovery and development, the precise characterization of such building blocks is not merely a procedural formality but a cornerstone of scientific rigor, ensuring the reproducibility, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the essential characterization methods for this compound, offering insights into the causality behind experimental choices and presenting validated protocols for its analysis.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application in synthesis. These properties dictate the selection of appropriate analytical techniques and solvents, as well as inform on storage and safety protocols.

| Property | Value | Source |

| CAS Number | 5344-27-4 | [1][3] |

| Molecular Formula | C7H9NO | [1][2][7] |

| Molecular Weight | 123.15 g/mol | [1][2][3] |

| Appearance | Colorless to brown liquid | [8][9] |

| Melting Point | 8-10 °C | [3][8] |

| Boiling Point | 121-122 °C at 2 mmHg; 140-141 °C at 9 Torr | [3][8] |

| Flash Point | 92 °C | [8] |

| Water Solubility | Miscible | [9] |

| Sensitivity | Hygroscopic | [9] |

The miscibility of this compound in water is a key consideration for aqueous reaction conditions and purification procedures.[9] Its hygroscopic nature necessitates storage in a dry, well-ventilated place to prevent degradation.[8][9]

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. Each method provides a unique fingerprint of the molecule, and when used in concert, they offer a definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals corresponding to the protons on the pyridine ring and the ethyl alcohol substituent. The aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), showing distinct splitting patterns (doublets or doublet of doublets) due to coupling between adjacent protons. The methylene protons of the ethyl group will appear as two triplets in the upfield region, with the protons adjacent to the hydroxyl group being more deshielded than those adjacent to the pyridine ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each of the seven carbon atoms. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-150 ppm), while the two aliphatic carbons of the ethyl group will appear at higher field.

Protocol for NMR Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of the hydroxyl group and the pyridine ring.

Key IR Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H stretch (aromatic): Sharp peaks above 3000 cm⁻¹ correspond to the C-H bonds of the pyridine ring.

-

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the ethyl group.

-

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring vibrations.[10]

-

C-O stretch: A strong band in the 1000-1250 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen bond of the alcohol.

Protocol for ATR-IR Spectroscopy:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small drop of the neat liquid this compound sample directly onto the ATR crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (123.15).[1] The fragmentation pattern can also provide structural information. For example, a common fragmentation would be the loss of a water molecule from the molecular ion.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Method:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) is standard for creating a reproducible fragmentation pattern.

-

Mass Range: Scan a range that includes the expected molecular ion and fragment ions (e.g., m/z 40-200).

-

-

Analysis: Inject the sample into the GC-MS system and acquire the data. The resulting chromatogram will show a peak for this compound at a specific retention time, and the mass spectrum of that peak will confirm its identity.

Chromatographic and Analytical Methods for Purity Assessment

Beyond structural confirmation, determining the purity of this compound is critical. Chromatographic techniques are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for quantifying this compound and detecting non-volatile impurities.[5] The pyridine ring provides a strong chromophore, allowing for sensitive UV detection.[5]

Protocol for HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation and peak shape.

-

Detection Wavelength: The expected λmax is around 250-260 nm.[5]

-

Standard Preparation: Prepare a stock solution of a this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the sample.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration that falls within the calibration range.

-

Analysis: Inject the standards and the sample onto the HPLC system. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve for quantification.

Synthesis and Purification

Understanding the synthesis and purification of this compound is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the reduction of a 4-pyridineacetic acid derivative.[11]

Synthesis Workflow

A typical synthesis route involves the reduction of 4-pyridineacetic acid ethyl ester using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[11]

Caption: A typical laboratory synthesis workflow for this compound.

Purification Protocol

Purification is often achieved by silica gel column chromatography.[4][9]

Protocol for Column Chromatography Purification:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., cyclohexane).

-

Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a solvent system of increasing polarity, typically a mixture of cyclohexane and ethyl acetate.[4][9] The polarity is gradually increased to first elute less polar impurities, followed by the desired product.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Applications in Drug Development

Pyridine derivatives are integral to the synthesis of numerous pharmaceuticals.[12] this compound serves as a key intermediate in the production of various APIs.[4] For instance, it is a building block in the synthesis of certain pharmaceutical compounds.[6] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a basic pyridine ring, allows for diverse chemical transformations, making it a versatile component in medicinal chemistry.

Safety and Handling

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification:

-

Flammability: Combustible liquid.[8]

-

Health Hazards: Causes skin and serious eye irritation.[1][8] May cause respiratory irritation.[1][8] It is harmful if swallowed, in contact with skin, or if inhaled.

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][13][14]

-

Handling: Keep away from heat, sparks, and open flames.[8][14] Avoid breathing vapors or mist.[8][13] Wash hands thoroughly after handling.[8][14]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[8][13] Store away from oxidizing agents and moisture.[8]

Spill and Disposal:

-

In case of a spill, absorb with an inert material and place in a suitable container for disposal.[8]

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.[8]

Conclusion

The comprehensive characterization of this compound is a critical undertaking for any researcher or drug development professional utilizing this versatile intermediate. A multi-faceted analytical approach, combining spectroscopic and chromatographic techniques, is essential to confirm its identity, purity, and quality. By adhering to the principles and protocols outlined in this guide, scientists can ensure the integrity of their starting materials, which is fundamental to the successful development of novel and effective pharmaceuticals.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72921, this compound. [Link]

-

Scribd. 236msds 0429GjGhs05Div.03sds2-pyridineethanol. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

National Institute of Standards and Technology. 4-Pyridinemethanol - NIST WebBook. [Link]

-

National Institute of Standards and Technology. 4-Pyridinemethanol - NIST WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

Occupational Safety and Health Administration. Pyridine. [Link]

-

Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

precisionFDA. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11472, 4-Hydroxymethylpyridine. [Link]

-

Bulletin de L'Academie Polonaise des Sciences. Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

-

PubChemLite. This compound (C7H9NO). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

Sources

- 1. This compound | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 5344-27-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | 5344-27-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound [jubilantingrevia.com]

- 7. GSRS [precision.fda.gov]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. This compound CAS#: 5344-27-4 [m.chemicalbook.com]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. prepchem.com [prepchem.com]

- 12. sarchemlabs.com [sarchemlabs.com]

- 13. scribd.com [scribd.com]

- 14. fishersci.com [fishersci.com]

Physical properties of 2-(4-pyridyl)ethanol

An In-Depth Technical Guide to the Physical Properties of 2-(4-Pyridyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Versatility

2-(4-Pyridyl)ethanol, also known by its systematic name 2-(pyridin-4-yl)ethan-1-ol, is a heterocyclic compound of significant interest in the pharmaceutical and chemical synthesis sectors. Its unique structure, featuring a pyridine ring coupled with a primary alcohol, imparts a valuable combination of properties including aromaticity, basicity, and the capacity for hydrogen bonding. These characteristics make it a versatile building block and an important intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2] Understanding its core physical properties is not merely an academic exercise; it is a fundamental prerequisite for its effective application in laboratory research, process development, and formulation science. This guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles, to empower researchers in leveraging this molecule to its full potential.

Compound Identification and Core Structure

A precise understanding of a compound begins with its unambiguous identification. The following identifiers and structural details are crucial for sourcing, documentation, and regulatory purposes.

| Identifier | Value |

| Chemical Name | 2-(4-Pyridyl)ethanol |

| Systematic Name | 2-(pyridin-4-yl)ethan-1-ol |

| Common Synonyms | 4-(2-Hydroxyethyl)pyridine, this compound |

| CAS Number | 5344-27-4[1][2] |

| Molecular Formula | C₇H₉NO[1][2] |

| Molecular Weight | 123.15 g/mol [2][3] |

| Chemical Structure |

Structural Rationale for Physicochemical Behavior:

The molecule's behavior is dictated by two primary functional components:

-

The Pyridine Ring: A nitrogen-containing aromatic heterocycle, it confers basicity to the molecule and provides a site for potential coordination chemistry.

-

The Ethanolic Side Chain: The hydroxyl (-OH) group is a primary alcohol, making the molecule polar and capable of acting as both a hydrogen bond donor and acceptor. This feature is central to its solubility and reactivity.

The interplay between the aromatic, basic pyridine core and the polar, protic alcohol function governs the physical properties detailed in this guide.

Caption: Relationship between structure and key properties.

Core Physicochemical Properties

The following table summarizes the essential physical and chemical properties of 2-(4-pyridyl)ethanol. These values are critical for predicting the compound's behavior under various experimental conditions, from reaction setup to purification and storage.

| Property | Value | Significance in Application |

| Appearance | Colourless to brown liquid[2] | A change in color may indicate impurity or degradation. |

| Melting Point | 8-10 °C[1][2] | The compound is a liquid at standard room temperature, simplifying handling. |

| Boiling Point | 121-122 °C at 2 mmHg[1][2] | Indicates relatively low volatility; vacuum distillation is required for purification. |

| Density | 1.093 g/cm³[1][2] | Useful for mass-to-volume conversions in reaction planning. |

| Flash Point | 92 °C[1][2] | Classified as a combustible liquid; requires precautions against ignition sources.[1] |

| Refractive Index | ~1.5380[2] | A quick, non-destructive method for identity and purity checks. |

| Water Solubility | Soluble / Miscible[1][2] | High solubility in aqueous media is crucial for biological applications and certain reaction types. |

| pKa (Predicted) | 14.51 ± 0.10 (for the alcohol proton)[2] | The pyridine nitrogen provides basicity, relevant for pH-dependent solubility and salt formation. |

| Sensitivity | Hygroscopic[1][2] | The compound readily absorbs moisture from the air; requires storage under inert gas.[2] |

Solubility Profile: A Deeper Dive

The high water solubility of 2-(4-pyridyl)ethanol is a direct consequence of the hydrophilic hydroxyl group, which readily forms hydrogen bonds with water molecules.[1] This property is paramount in drug development, where aqueous solubility can significantly impact bioavailability.

-

Polar Solvents: Besides water, it is expected to be highly soluble in other polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

-

Non-Polar Solvents: Solubility is expected to be limited in non-polar solvents such as hexanes or toluene. This differential solubility is the basis for extraction and purification protocols.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard, reliable method for quantifying solubility, ensuring trustworthiness through equilibrium attainment.

-

Preparation: Add an excess amount of 2-(4-pyridyl)ethanol to a known volume of deionized water in a sealed, airtight flask. The excess solid/liquid phase ensures that saturation is reached.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is established between the dissolved and undissolved solute.

-

Phase Separation: Cease agitation and allow the phases to separate. If necessary, centrifuge the sample to pellet any undissolved material.

-

Sampling and Analysis: Carefully extract a known volume of the clear, saturated supernatant.

-

Quantification: Analyze the concentration of the solute in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L based on the measured concentration in the saturated solution.

Caption: Workflow for solubility determination.

Spectroscopic Signature

While specific spectra are dependent on the instrument and conditions, the molecular structure of 2-(4-pyridyl)ethanol gives rise to a predictable spectroscopic fingerprint.

-

¹H NMR: One would expect to see characteristic signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm region. The two methylene groups (-CH₂-) of the ethyl chain would appear as distinct triplets, and the hydroxyl proton (-OH) would be a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons of the pyridine ring and two aliphatic signals for the ethyl chain carbons.

-

Infrared (IR) Spectroscopy: A prominent, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. Aromatic C-H and C=N stretching vibrations from the pyridine ring would also be present.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (123.15).

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 2-(4-pyridyl)ethanol is a combustible liquid and can cause skin, eye, and respiratory irritation.[1][3]

-

Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1]

-

Storage: The compound is hygroscopic.[1][2] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose into the environment or sewage systems.[1]

Conclusion: From Properties to Practice

The physical properties of 2-(4-pyridyl)ethanol—its liquid state at room temperature, high aqueous solubility, and dual functionality—are the cornerstones of its utility. For the drug development professional, its solubility and basicity are key parameters for formulation and understanding its behavior in physiological systems. For the synthetic chemist, its boiling point, solubility profile, and reactivity are critical for designing reaction conditions and purification strategies. This guide serves as a foundational resource, enabling scientists to move from a theoretical understanding of the molecule to its practical and innovative application.

References

-

2-(2-Hydroxyethyl)pyridine. PubChem. [Link]

-

2-Pyridineethanol. Solubility of Things. [Link]

-

This compound. PubChem. [Link]

Sources

Synthesis of 4-Pyridineethanol from 4-Methylpyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-pyridineethanol, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the detailed exploration of the base-catalyzed condensation reaction between 4-methylpyridine (also known as γ-picoline) and formaldehyde. This guide delves into the underlying reaction mechanism, provides a field-proven, step-by-step experimental protocol, and discusses critical process parameters, potential side reactions, and purification strategies. Furthermore, alternative synthetic routes are briefly reviewed, and a thorough guide to the analytical characterization of the final product is presented. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a deep technical understanding of this important transformation.

Introduction and Strategic Importance

This compound, also known as 2-(pyridin-4-yl)ethanol, is a key building block in the synthesis of a wide array of more complex molecules.[1][2] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a pyridine ring with its unique electronic properties, makes it a versatile precursor for various downstream applications. Notably, it serves as an important intermediate in the production of active pharmaceutical ingredients (APIs).[2][3]

The synthesis of this compound from the readily available and cost-effective starting material, 4-methylpyridine, is a topic of significant industrial and academic interest. This guide will primarily focus on the most direct and industrially viable method: the base-catalyzed reaction with formaldehyde.

Primary Synthetic Route: Base-Catalyzed Condensation

The most direct and widely employed method for the synthesis of this compound is the base-catalyzed condensation of 4-methylpyridine with formaldehyde. This reaction, often referred to as a hydroxymethylation, proceeds with high selectivity and yield under optimized conditions.[4]

Mechanistic Insights: The Role of the Base

The reaction is initiated by the deprotonation of the methyl group of 4-methylpyridine by a suitable base. The electron-withdrawing nature of the pyridine ring increases the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the desired this compound.

The choice of base is critical to the success of the reaction. While strong bases can be used, weaker bases such as tertiary amines (e.g., triethylamine) are often preferred in industrial settings to minimize side reactions.[4] The base acts as a catalyst, being regenerated in the final protonation step.

Reaction Pathway: Base-Catalyzed Condensation

Caption: Mechanism of base-catalyzed synthesis of this compound.

Potential Side Reactions and Mitigation

Several side reactions can occur, impacting the yield and purity of the final product. A primary concern is the further reaction of the newly formed hydroxyl group in this compound with formaldehyde, leading to the formation of di- and tri-substituted byproducts.[4] Additionally, at elevated temperatures (above 150°C), dehydration of the ethanol moiety can occur, resulting in the formation of 4-vinylpyridine.[4]

To mitigate these side reactions, it is crucial to control the stoichiometry of the reactants, particularly by avoiding a large excess of formaldehyde. Reaction temperature is another critical parameter that must be carefully controlled to prevent dehydration.[4]

Detailed Experimental Protocol

The following protocol is adapted from a patented industrial process and is designed for high yield and selectivity.[4]

Materials and Reagents:

-

4-Methylpyridine (99%+)

-

Paraformaldehyde (95%+)

-

Triethylamine

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Equipment:

-

High-pressure autoclave with magnetic stirring and temperature control

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Charging the Reactor: In a stainless steel autoclave, combine 4-methylpyridine (10 molar equivalents), deionized water, and paraformaldehyde (1.3 molar equivalents).

-

Addition of Base: Add triethylamine (0.3 molar equivalents relative to paraformaldehyde).

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to 140°C with vigorous stirring for 2 hours.

-

Work-up - Removal of Volatiles: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then subjected to vacuum distillation at 60°C and ≤ 25 kPa to remove unreacted paraformaldehyde and triethylamine.

-

Work-up - Isolation of Product: Further vacuum distillation at 120°C and ≤ 2 kPa is performed to remove water and unreacted 4-methylpyridine. The remaining concentrate is the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or silica gel column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to yield high-purity this compound.[3]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound based on the provided protocol.[4]

| Parameter | Value |

| Reactants | |

| 4-Methylpyridine | 930 g (10 mol) |

| Paraformaldehyde | 39 g (1.3 mol) |

| Triethylamine | 30 g (0.3 mol) |

| Deionized Water | 195 g |

| Reaction Conditions | |

| Temperature | 140 °C |

| Time | 2 hours |

| Results | |

| Yield of this compound | 95% |

| Selectivity | 98% |

| Recovery of unreacted 4-Methylpyridine | 99% |

Alternative Synthetic Routes: A Brief Overview

While the base-catalyzed condensation with formaldehyde is the most direct route, other synthetic strategies exist, though they are often more complex or less economically viable.

Lithiation of 4-Methylpyridine

An alternative approach involves the deprotonation of 4-methylpyridine using a strong organolithium base, such as n-butyllithium, to form a lithiated intermediate. This highly reactive species can then be quenched with an electrophile like formaldehyde to yield this compound. However, this method requires strictly anhydrous conditions and careful temperature control to avoid side reactions, and detailed, high-yield protocols for this specific transformation are not as readily available in the literature.[5][6]

Reduction of 4-Pyridineacetic Acid Derivatives

This compound can also be synthesized through the reduction of 4-pyridineacetic acid or its esters. This method typically employs reducing agents such as lithium aluminum hydride or sodium borohydride in the presence of a catalyst like lithium chloride.[7] While effective, this route is less direct as it necessitates the prior synthesis of the 4-pyridineacetic acid derivative.

Analytical Characterization of this compound

The unequivocal identification and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the pyridine ring, a triplet for the methylene group adjacent to the hydroxyl group, and another triplet for the methylene group attached to the pyridine ring. The hydroxyl proton will appear as a singlet, which may be broad and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule, providing further confirmation of the structure.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. Additionally, characteristic peaks for the C-H and C=N stretching and bending vibrations of the pyridine ring will be observed.[1]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for confirming the molecular weight of this compound (123.15 g/mol ) and for identifying any impurities. The fragmentation pattern in the mass spectrum provides further structural information.[1]

Data Summary for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, two triplets for the ethyl chain, one singlet for the hydroxyl proton. |

| ¹³C NMR | Distinct signals for all carbon environments. |

| IR Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹), characteristic pyridine ring vibrations. |

| Mass Spectrometry | Molecular ion peak at m/z = 123. |

Conclusion

The synthesis of this compound from 4-methylpyridine via base-catalyzed condensation with formaldehyde represents a robust, high-yielding, and industrially scalable process. Careful control of reaction parameters, particularly stoichiometry and temperature, is paramount to maximizing yield and minimizing the formation of byproducts. While alternative synthetic routes exist, the direct condensation method offers a superior balance of efficiency, cost-effectiveness, and simplicity. The analytical techniques outlined in this guide provide a comprehensive framework for the structural verification and purity assessment of the final product, ensuring its suitability for downstream applications in the pharmaceutical and chemical industries.

References

-

This compound. PubChem. National Institutes of Health. [Link]

-

4‐Selective pyridine methylation using a formaldehyde surrogate. ResearchGate. [Link]

- Method of producing pyridine ethanol derivative.

- Preparation method of 4-pyridinemethanol.

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

This compound. CAS Common Chemistry. [Link]

-

Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, Vol. 91, No. 3, 2015. [Link]

-

Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. ResearchGate. [Link]

Sources

- 1. This compound | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. This compound | 5344-27-4 [chemicalbook.com]

- 4. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. CN103408486A - Preparation method of 4-pyridinemethanol - Google Patents [patents.google.com]

The Formation of 4-Pyridineethanol: A Mechanistic and Methodological Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Pyridineethanol, also known as 4-(2-Hydroxyethyl)pyridine, is a pivotal intermediate in the chemical and pharmaceutical industries, notably serving as a precursor for active pharmaceutical ingredients (APIs) and as a reagent for carboxyl group protection in organic synthesis.[1][2] This guide provides an in-depth technical analysis of the primary mechanistic pathways for its formation. We will explore the causality behind experimental choices for two core methodologies: the base-catalyzed condensation of 4-picoline with formaldehyde, a common industrial route, and the laboratory-scale reduction of 4-pyridineacetic acid esters using metal hydrides. Detailed, field-proven protocols are provided for each, alongside a discussion of alternative synthetic strategies and potential side reactions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and underlying reaction dynamics of this versatile compound.

Introduction

1.1 Chemical Identity and Properties

This compound (IUPAC Name: 2-(Pyridin-4-yl)ethanol) is an organic compound featuring a pyridine ring substituted at the 4-position with a hydroxyethyl group.[2] It is a hygroscopic, colorless to pale yellow or brown liquid, miscible with water.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5344-27-4 | [2] |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [3] |

| Boiling Point | 121-122°C (at 2 mmHg) | ChemicalBook Data |

| Melting Point | 8-10°C | [4] |

| Density | 1.093 g/cm³ | ChemicalBook Data |

1.2 Significance and Applications

The utility of this compound is primarily derived from its bifunctional nature—the nucleophilic hydroxyl group and the basic pyridine ring. It is a key building block in the synthesis of various pharmaceutical agents. Furthermore, it serves as an important reagent for the protection of carboxyl groups in complex molecule synthesis, forming 2-(4-pyridyl)ethyl esters.[1] Its industrial relevance is underscored by its role as a versatile chemical intermediate in the broader organic chemical manufacturing sector.[2]

Core Mechanistic Pathways

The formation of this compound can be achieved through several distinct synthetic routes. This guide focuses on the two most prevalent and mechanistically insightful pathways: base-catalyzed condensation and ester reduction.

2.1 Pathway A: Base-Catalyzed Condensation of 4-Picoline

This pathway represents a highly efficient and atom-economical method, often favored in industrial-scale production.[5] The reaction involves the condensation of 4-picoline (4-methylpyridine) with an aldehyde, most commonly formaldehyde or its polymer equivalent, paraformaldehyde.[5]

2.1.1 Mechanism: An Aldol-Type Condensation

The reaction proceeds via a base-catalyzed mechanism analogous to an aldol condensation. The choice of base is critical; it must be sufficiently strong to deprotonate the methyl group of 4-picoline, which is rendered acidic by the electron-withdrawing effect of the pyridine ring, yet not so strong as to promote uncontrolled side reactions. Tertiary amines like triethylamine are often employed for this purpose.[5]

The mechanism unfolds in three key steps:

-

Deprotonation: The base abstracts a proton from the methyl group of 4-picoline, generating a nucleophilic carbanion intermediate.

-

Nucleophilic Attack: The highly reactive carbanion attacks the electrophilic carbonyl carbon of formaldehyde. This forms a transient alkoxide intermediate.

-

Protonation: The alkoxide intermediate is subsequently protonated, typically by a protic solvent (like water) or during aqueous workup, to yield the final this compound product.

2.1.2 Causality of Experimental Conditions

-

Temperature: The reaction temperature is a critical parameter. It is typically maintained between 100-140°C to ensure a sufficient reaction rate.[5] Higher temperatures (e.g., >150°C) are explicitly avoided as they promote a significant side reaction: the dehydration of the this compound product to form 4-vinylpyridine.[5]

-

Pressure: The reaction is often conducted in a sealed autoclave. This is necessary to maintain the volatile reactants (like formaldehyde) in the reaction medium at elevated temperatures and to manage any pressure generated during the reaction.

-

Catalyst: A basic catalyst, such as triethylamine, is essential to generate the nucleophilic picolyl anion required for the initial C-C bond formation.[5]

2.1.3 Potential Side Reactions

The primary challenge in this synthesis is controlling selectivity. The newly formed this compound still possesses an acidic proton on the α-carbon, which can be abstracted, leading to a second condensation with formaldehyde. This results in the formation of 2-(pyridin-4-yl)propane-1,3-diol as a major byproduct.[5] Careful control of stoichiometry and reaction time is crucial to maximize the yield of the desired mono-alkylation product.

2.2 Pathway B: Reduction of 4-Pyridineacetic Acid Esters

For laboratory-scale synthesis, a highly reliable and clean method is the reduction of a carboxylic acid derivative, such as ethyl 4-pyridineacetate. This pathway leverages powerful and selective reducing agents.

2.2.1 Mechanism: Hydride Reduction

The reduction of esters to primary alcohols is effectively accomplished using strong hydride-donating reagents like Lithium Aluminum Hydride (LiAlH₄).[6][7] Weaker reagents such as sodium borohydride (NaBH₄) are generally incapable of reducing esters.[8] The choice of LiAlH₄ is therefore a deliberate one based on its superior reducing power.[7][9]

The mechanism proceeds in two distinct stages within a single pot:

-

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield an intermediate aldehyde (4-pyridineacetaldehyde).

-

Aldehyde Reduction: The aldehyde formed in situ is highly reactive towards LiAlH₄ and is immediately reduced. A second hydride ion attacks the aldehyde carbonyl carbon, forming an alkoxide intermediate.

-

Workup: The reaction is quenched by the careful addition of water and a base (e.g., NaOH solution). This protonates the aluminum-complexed alkoxide to yield the final this compound product and precipitates the aluminum salts, which can be removed by filtration.[6]

Experimental Protocols

The following protocols are presented as self-validating systems, derived from established synthetic procedures.

3.1 Protocol: Synthesis via Reduction of Ethyl 4-Pyridineacetate[6]

This protocol describes a typical laboratory-scale synthesis using a metal hydride.

3.1.1 Materials and Equipment

-

Ethyl 4-pyridineacetate (0.091 mol)

-

Lithium Aluminum Hydride (LiAlH₄), 1.0 M solution in THF (55 ml, 0.055 mol)

-

Anhydrous Tetrahydrofuran (THF), 180 ml

-

Water, 15% Sodium Hydroxide solution

-

1 L three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen line

-

Celite for filtration

3.1.2 Step-by-Step Methodology

-

Setup: Flame-dry a 1 L three-neck round-bottom flask and flush with dry nitrogen. Equip with a magnetic stirrer and a dropping funnel.

-

Reagent Preparation: Dissolve 15 g (0.091 mol) of ethyl 4-pyridineacetate in 180 ml of anhydrous THF. Transfer this solution to the reaction flask.

-

Reduction: Cool the flask to 0°C using an ice bath. Add 55 ml of 1.0 M LiAlH₄ solution dropwise via the dropping funnel. Maintain the temperature at approximately 0°C throughout the addition. A yellow color may develop.

-

Quenching: After the addition is complete, cautiously quench the reaction at 0°C by the sequential dropwise addition of:

-

2.1 ml of water

-

2.1 ml of 15% (v/v) sodium hydroxide

-

6.3 ml of water

-

-

Workup: Remove the ice bath and allow the mixture to stir at room temperature for approximately 4 hours. A granular precipitate should form.

-

Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts. Concentrate the filtrate under vacuum to yield this compound. The material is often of sufficient purity for subsequent reactions.

Alternative and Emerging Synthetic Approaches

While the two primary pathways offer robust methods, other strategies exist that may be advantageous under specific circumstances.

-

Grignard-based Syntheses: A classic organometallic approach involves the reaction of a pyridyl Grignard reagent (e.g., 4-pyridylmagnesium bromide) with ethylene oxide.[10][11] The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, causing it to open.[10] Subsequent acidic workup protonates the resulting alkoxide to yield this compound. This method is effective for creating the C-C bond and installing the ethanol moiety in one step.

-

Reduction of Other Carbonyls: 4-Acetylpyridine can be reduced to the corresponding secondary alcohol using milder reducing agents like sodium borohydride (NaBH₄).[1] While this yields 1-(pyridin-4-yl)ethanol, not this compound, it demonstrates the principle of carbonyl reduction on the pyridine scaffold. Similarly, 4-pyridinecarboxaldehyde can be reduced to 4-pyridinemethanol.

-

Biocatalytic Routes: The field of biocatalysis offers promising green alternatives to traditional synthesis. Enzymes, particularly oxygenases like cytochrome P450s, are capable of performing highly selective C-H hydroxylation reactions.[12][13] A potential biocatalytic route could involve the direct hydroxylation of 4-ethylpyridine at the terminal carbon using a whole-cell or isolated enzyme system.[14] While still an emerging area, this approach could offer high selectivity and avoid harsh reagents and conditions.[15]

Data Summary

Table 2: Comparison of Synthetic Methodologies

| Starting Material | Key Reagents | Typical Scale | Yield | Key Advantages | Key Disadvantages | Reference(s) |

| 4-Picoline | Formaldehyde, Triethylamine | Industrial | 95% | High atom economy, low-cost materials | Requires high temperature/pressure, side products | [5] |

| Ethyl 4-pyridineacetate | LiAlH₄, THF | Laboratory | ~75-85% | High purity, reliable, mild conditions | Stoichiometric waste (Al salts), hazardous reagent | [6] |

| 4-(Chloromethyl)pyridine | Zinc, Formaldehyde, THF | Laboratory | 83% | Good yield | Multi-step activation required | [1] |

| 4-Bromopyridine (via Grignard) | Mg, Ethylene Oxide | Laboratory | Variable | Direct C-C bond formation | Requires strictly anhydrous conditions | [10][11] |

Conclusion

The formation of this compound is accomplished through several well-established mechanistic pathways, each with distinct advantages for either industrial or laboratory settings. The base-catalyzed condensation of 4-picoline with formaldehyde stands as a powerful industrial method, prized for its efficiency and the use of inexpensive bulk chemicals, though it requires careful control to mitigate byproduct formation. Conversely, the reduction of 4-pyridineacetic acid esters with lithium aluminum hydride provides a reliable, high-purity route for researchers at the lab scale, despite the use of a more hazardous reagent. As the demand for greener and more selective chemical processes grows, emerging routes such as biocatalytic hydroxylation may offer future alternatives that combine high selectivity with improved environmental and safety profiles. A thorough understanding of these core mechanisms and their associated experimental parameters is essential for any scientist or professional involved in the synthesis and application of this important chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Sanyo Chemical Industries, Ltd. (2010). JP2010270008A - Method of producing pyridine ethanol derivative. Google Patents.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]

- CN103408486A. (2013). Preparation method of 4-pyridinemethanol. Google Patents.

-

University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Romero, E., Garmendia, M., & Fasan, R. (2018). Scalable Biocatalytic C–H Oxyfunctionalization Reactions. ACS Catalysis, 8(9), 8344-8360. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?. Retrieved from [Link]

-

Agett, A. H. (1941). The reaction of ethylene oxide with various Grignard reagents. Michigan State College of Agriculture and Applied Science. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Synthesing tetrahydropyran from ethylene oxide. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). This compound | CAS: 5344-27-4. Retrieved from [Link]

-

de la Cruz, M., et al. (2007). Unexpected intermediate 1-phenyl-2-(4-pyridyl)ethanol isolated from benz-aldehyde and 4-picoline condensation reaction. Semantic Scholar. Retrieved from [Link]

-

Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields. Retrieved from [Link]

-

Rowles, H., et al. (2017). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. Semantic Scholar. Retrieved from [Link]

-

University of Calgary. (n.d.). GRIGNARD REAGENTS. Retrieved from [Link]

-

Pace, V., et al. (2017). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Supporting Information. Retrieved from [Link]

-

Rowles, H., et al. (2017). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemMedChem, 12(18), 1464-1482. Retrieved from [Link]

-

Z.S. Nick, et al. (2005). Review of Chemical Processes for the Synthesis of Sodium Borohydride. Millennium Cell Inc. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2022). 4‐Selective pyridine methylation using a formaldehyde surrogate. Retrieved from [Link]

-

Watson, G. K., Houghton, C., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 140(2), 265–276. Retrieved from [Link]

-

European Patent Office. (2007). PROCESS FOR THE PRODUCTION OF PYRIDINE AND PICOLINES. EP 1648869 B1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethylpyridine. PubChem Compound Database. Retrieved from [Link]

-

Gonzalez, J., & Milo, R. (2019). In Vivo Rate of Formaldehyde Condensation with Tetrahydrofolate. ACS Synthetic Biology, 8(3), 630-636. Retrieved from [Link]

-

Wikipedia. (n.d.). Formaldehyde. Retrieved from [Link]

-

Lei, Y., et al. (2022). Catalytic Synthesis of Methacrolein via the Condensation of Formaldehyde and Propionaldehyde with L-Proline Intercalated Layered Double Hydroxides. Molecules, 27(1), 169. Retrieved from [Link]

-

I.N. K, et al. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Molecules, 24(5), 943. Retrieved from [Link]

-

Kurtz, A. J., & Lloyd, R. S. (2003). Reactions of Formaldehyde plus Acetaldehyde with Deoxyguanosine and DNA. Chemical Research in Toxicology, 16(12), 1625-1634. Retrieved from [Link]

Sources

- 1. This compound | 5344-27-4 [chemicalbook.com]

- 2. This compound | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 5344-27-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. adichemistry.com [adichemistry.com]

- 10. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 11. oms.bdu.ac.in [oms.bdu.ac.in]

- 12. Scalable Biocatalytic C–H Oxyfunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ascendant Therapeutic Potential of Pyridineethanol Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Pyridine Scaffold and the Promise of the Ethanol Moiety

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and capacity for diverse chemical modifications have made it a cornerstone in the design of novel therapeutics.[1][3] This guide delves into a specific, promising subclass: pyridineethanol derivatives . The incorporation of an ethanol group onto the pyridine core offers a versatile anchor for chemical elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This dual functionality of the aromatic, electron-donating pyridine ring and the reactive hydroxyl group of the ethanol side chain creates a powerful platform for developing next-generation therapeutics.[4]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the biological activities of pyridineethanol derivatives. We will move beyond a mere listing of facts to elucidate the causal relationships behind experimental designs and therapeutic mechanisms, grounded in established scientific literature.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have demonstrated significant potential in oncology by targeting various cancer cell lines.[3] The ethanol moiety in pyridineethanol derivatives serves as a key synthetic handle to introduce functionalities that can interact with various oncogenic targets.

Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

A prominent anticancer mechanism of many pyridine-containing compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] For instance, certain pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] The ethanol group can be derivatized to incorporate urea or other pharmacophores known to interact with the ATP-binding pocket of kinases.

Another critical anticancer strategy is the induction of programmed cell death, or apoptosis. Some pyridine derivatives have been observed to induce G2/M cell cycle arrest and apoptosis in cancer cells.[7] This is often mediated through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[7]

Below is a conceptual signaling pathway illustrating how a hypothetical pyridineethanol derivative could exert its anticancer effects through kinase inhibition and apoptosis induction.

Caption: Conceptual signaling pathway for a pyridineethanol derivative's anticancer activity.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of their substituents.[1][2] Studies have shown that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance anticancer efficacy.[1][2] Conversely, the introduction of bulky groups or halogens can sometimes diminish activity.[1][2] The ethanol moiety of pyridineethanol provides a prime location for introducing these favorable functional groups through esterification or etherification, allowing for systematic SAR studies to optimize potency.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of pyridine-urea derivatives against the human breast cancer cell line MCF-7, demonstrating the impact of substitution on anticancer potency.[6] While these are not strictly pyridineethanol derivatives, they illustrate the effect of modifications that could be readily applied to the ethanol group.

| Compound ID | Substitution Pattern | IC50 (µM) after 48h |

| 8e | 4-Iodophenyl urea | 0.22 |

| 8n | 3,4-Dichlorophenyl urea | 1.88 |

| Doxorubicin | Standard Drug | 1.93 |

| Sorafenib | Positive Control | 4.50 |

| 8d | 4-Bromophenyl urea | 3.03 |

| 8b | 4-Chlorophenyl urea | 4.68 |

| 8a | 4-Fluorophenyl urea | 7.03 |

Data sourced from El-Naggar et al. (2018).[6]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridineethanol derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[8][9][10]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyridine derivatives are still under investigation. However, some studies suggest that they may disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[8] The lipophilicity of the molecule, which can be modulated by derivatizing the ethanol group, is a critical factor in its ability to penetrate the bacterial cell wall.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of a new antimicrobial agent. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial twofold dilutions of the pyridineethanol derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects: Combating Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease represent a significant and growing healthcare challenge. Pyridine derivatives have emerged as a promising class of compounds for the treatment of such diseases.[11][12]

Mechanism of Action: Cholinesterase Inhibition and Amyloid-β Aggregation

A major therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12] Pyridine derivatives, particularly those with carbamate functionalities, have been shown to be potent AChE inhibitors.[11][13] The ethanol group of pyridineethanol is an ideal site for the introduction of a carbamate moiety.

Furthermore, the aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Some pyridine derivatives have demonstrated the ability to inhibit Aβ self-aggregation.[11][13]

The following diagram illustrates the dual-action mechanism of a potential pyridineethanol-based anti-Alzheimer's agent.

Caption: Dual mechanism of action for a potential anti-Alzheimer's pyridineethanol derivative.

Conclusion and Future Directions

Pyridineethanol derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their inherent biological activities, coupled with the synthetic tractability of the ethanol moiety, provide a robust platform for addressing a wide range of diseases, from cancer to infectious diseases and neurodegenerative disorders. Future research should focus on the synthesis and screening of diverse libraries of pyridineethanol derivatives to fully explore their therapeutic potential. Advanced computational methods, such as molecular docking, can aid in the rational design of more potent and selective compounds. As our understanding of the intricate cellular pathways involved in disease progression deepens, pyridineethanol derivatives are poised to play a significant role in the next generation of targeted therapies.

References

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology, 5(5).

- Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 453-465.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(35), 22695-22720.

- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (2024). Medicinal Chemistry Research, 33(3), 1-16.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

- El-Naggar, M., et al. (2018).

- Schultz, T. W., et al. (1985). Structure-activity relationships of selected pyridines. I. Substituent constant analysis. Ecotoxicology and Environmental Safety, 10(1), 97-111.

- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences, 25(14), 7640.

-

2-Pyridineethanol. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]

- Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2018). Journal of Developing Drugs, 7(2).

- Pyridine Moiety: Recent Advances in Cancer Treatment. (2021). Current Drug Targets, 22(13), 1545-1569.

- Anticancer Functions of Pyridine Heterocycles. (2023). In Cytotoxicity - Understanding Cellular Damage and Response. IntechOpen.

- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2024). International Journal of Molecular Sciences, 25(1), 548.

- Unveiling the Antineoplastic Potential of 3-Pyridinemethanol Derivatives: A Compar

- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (2016). Asian Journal of Biomedical and Pharmaceutical Sciences, 6(56), 1.

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). Request PDF. Retrieved January 12, 2026, from [Link]

- Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase. (1995). Journal of Medicinal Chemistry, 38(21), 4257-4262.

- Potential Acetylcholinesterase Reactivators: Pyridine and Alpha-Oxooxime Derivatives. (1986). Journal of Medicinal Chemistry, 29(7), 1169-1177.

- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). RSC Advances, 13(28), 19353-19366.

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(21), 7486.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659.

- Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2007). Letters in Drug Design & Discovery, 4(2), 150-153.

- Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ring. (2005). Bioorganic & Medicinal Chemistry Letters, 15(18), 4044-4047.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659.

- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). Medicinal Chemistry Research, 33(3), 1-16.

- Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Chemical Neuroscience.

- Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). Antioxidants, 9(11), 1115.

- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). Molecules, 14(12), 5025-5036.

- Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. (2023). Nutrients, 15(13), 2977.

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Current Organic Chemistry, 25(14), 1646-1678.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2023). Antioxidants, 12(6), 1219.

- Neuroprotective effects of ethanol extraction from Rubia yunnanensis Diels on chronic cerebral hypoperfusion: modulation of the System Xc-/GSH/GPX4 axis to alleviate oxidative stress and ferroptosis. (2025). Frontiers in Pharmacology, 16.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsat.org [ijsat.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Anticancer Functions of Pyridine Heterocycles [ouci.dntb.gov.ua]

- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Pyridineethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Pyridineethanol, a key intermediate in the synthesis of various pharmaceutical compounds, exhibits a solubility profile that is critical to its application in drug development and manufacturing.[1][2] This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. In the absence of extensive publicly available quantitative data, this document focuses on the foundational principles governing its solubility, outlines robust experimental methodologies for its determination, and offers expert insights into predicting its behavior in various solvent systems. This guide is intended to empower researchers and drug development professionals with the knowledge to effectively utilize this compound in their work.

Introduction: The Significance of this compound in Pharmaceutical Development